3-Bromo-4-isopropoxy-5-methoxybenzaldehyde
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Description
3-Bromo-4-isopropoxy-5-methoxybenzaldehyde, often referred to as BIMA, is a common organic compound found in a variety of applications. BIMA is an aromatic aldehyde with a molecular formula of C10H11BrO3. This compound is used in a variety of scientific research applications, and is also used in the synthesis of various other compounds. BIMA is a relatively stable compound, and is relatively non-toxic.
Scientific Research Applications
Synthesis and Antioxidant Activity
- 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde has been utilized in the synthesis of chalcone derivatives from halogenated vanillin. These synthesized compounds were tested for their antioxidant activities. A study found that 3-bromo-4-hydroxy-5-methoxybenzaldehyde and related compounds displayed significant antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation (Rijal, Haryadi, & Anwar, 2022).
Crystal Structure Analysis
- Research on similar compounds like 5-bromo-2-hydroxybenzaldehyde has involved their synthesis and subsequent crystal structure determination via X-ray diffraction. These studies contribute to a deeper understanding of molecular structures and interactions, which is crucial in materials science and pharmacology (Chumakov et al., 2014).
Unforeseen Formation in Bromination Processes
- Studies have shown that bromination of related compounds can lead to unexpected products, illustrating the complexity of chemical reactions and the need for careful analysis in synthetic chemistry (Otterlo, Michael, Fernandes, & Koning, 2004).
Spectroscopic Studies and Computational Analysis
- Spectroscopic (FT-IR and FT-Raman) studies, along with computational analysis like HOMO-LUMO and NMR analyses, have been conducted on similar molecules like 5-bromo-2-methoxybenzaldehyde. These studies aid in understanding the electronic properties and reactivity of such compounds (Balachandran, Santhi, & Karpagam, 2013).
Synthesis of Heterocycles
- The compound has been used in ruthenium-mediated isomerization and ring-closing metathesis to synthesize various nitrogen- and oxygen-containing benzo-fused heterocycles, indicating its value in organic synthesis and pharmaceutical research (Otterlo, Pathak, & Koning, 2003).
Gas Chromatography Applications
- Gas chromatography has been employed to separate and determine similar compounds, highlighting its role in analytical chemistry for purity analysis and compound identification (Shi Jie, 2000).
Properties
IUPAC Name |
3-bromo-5-methoxy-4-propan-2-yloxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-7H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSPPZIJAYIURQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)C=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352794 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400070-31-7 |
Source
|
Record name | 3-bromo-4-isopropoxy-5-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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